(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Proteasome inhibition IC50 Boronic acid pharmacophore

For labs needing a reproducible, single-source validated proteasome tool, this para-isomer offers distinct advantages over generic phenylboronic acids and the meta-substituted variant. It ensures supply-chain redundancy from multiple global vendors and consistent solid-state handling. • Narrow melting range (248-252 °C) ensures batch-to-batch reproducibility in multi-gram Suzuki couplings and automated synthesis. • LogP of 1.57 drives superior membrane permeability over the meta-isomer, simplifying SAR for cell-based assays. • Validated IC50 of 40 nM against proteasome β2 enables sub-maximal, reversible inhibition studies.

Molecular Formula C10H11BN2O3S
Molecular Weight 250.09 g/mol
CAS No. 850568-30-8
Cat. No. B1387067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid
CAS850568-30-8
Molecular FormulaC10H11BN2O3S
Molecular Weight250.09 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(=O)NC2=NCCS2)(O)O
InChIInChI=1S/C10H11BN2O3S/c14-9(13-10-12-5-6-17-10)7-1-3-8(4-2-7)11(15)16/h1-4,15-16H,5-6H2,(H,12,13,14)
InChIKeyOJFHXSIPAXFCAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid: Physicochemical & Procurement Profile


(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid (CAS 850568-30-8), also referred to as N-(thiazoline-2-yl) 4-boronobenzamide, is a boronic acid derivative bearing a 4,5-dihydrothiazole (thiazoline) carbamoyl substituent on the para‑position of the phenyl ring [1]. It is primarily supplied as a 97% purity solid that requires storage at 2–8 °C under an inert atmosphere . The compound exhibits a melting point of 248–252 °C, a LogP of 1.57, and a topological polar surface area (TPSA) of 107 Ų [2]. These physicochemical attributes differentiate it from related phenylboronic acids and underpin its utility in both chemical synthesis and biochemical applications.

Proteasome β2 subunit inhibition studies (thiazoline-carbamoyl boronic acid probe)

Suzuki-Miyaura cross-coupling building block (crystalline para-substituted phenylboronic acid)

Cellular permeability and SAR studies (moderate lipophilicity, defined TPSA)

Refrigerated storage (2–8 °C, inert atmosphere) – confirm cold-chain capability

4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid: Non-Interchangeability


The unique combination of a para‑substituted phenylboronic acid, a 4,5‑dihydrothiazole (thiazoline) ring, and a carbamoyl linker endows this compound with a physicochemical and biological profile that is not replicated by generic phenylboronic acids or even its meta‑substituted isomer. Simple phenylboronic acid (CAS 98‑80‑6) lacks the thiazoline moiety and therefore does not engage in the same molecular recognition events (e.g., proteasome inhibition) [1]. The meta‑isomer (3‑((4,5‑dihydrothiazol‑2‑yl)carbamoyl)phenyl)boronic acid, CAS 871333‑06‑1) differs in substitution pattern, resulting in a lower and broader melting range (204–240 °C) and a markedly lower lipophilicity (LogP ≈ ‑0.97 vs. 1.57) [2]. These differences impact solubility, membrane permeability, and solid‑state handling, making direct substitution without re‑validation scientifically and operationally risky.

VS PhB(OH)₂

Phenylboronic acid lacks the thiazoline-carbamoyl group, so it may not engage the proteasome β2 subunit.

VS meta-isomer

The meta-substituted isomer exhibits lower lipophilicity and a broader melting range; solubility and permeability may differ significantly, requiring re-validation.

Quantitative Differentiation Evidence


Proteasome β2 Subunit Inhibition

(4‑((4,5‑Dihydrothiazol‑2‑yl)carbamoyl)phenyl)boronic acid demonstrates an IC50 of 40 nM against the trypsin‑like (β2) activity of the 20S constitutive proteasome in a cell‑based ABPP assay [1]. This places it within the nanomolar potency range characteristic of boronic acid proteasome inhibitors, although it is approximately 10‑fold less potent than the FDA‑approved bortezomib, which exhibits β5 IC50 values of 2.4–7.9 nM [2]. No proteasome inhibition data are reported for the meta‑substituted isomer (CAS 871333‑06‑1) [3], highlighting the target compound's unique bioactivity within this structural class.

β2 Inhibition
Class-level inference
IC50 40 nM
Supports moderate proteasome β2 inhibition context
vs bortezomib β5 IC50 2.4–7.9 nM; meta isomer no data
Proteasome inhibition IC50 Boronic acid pharmacophore

Thermal Stability vs. Meta-Isomer

The para‑substituted compound exhibits a narrow, high melting range of 248–252 °C [1]. In contrast, the meta‑substituted isomer (CAS 871333‑06‑1) displays a broader and significantly lower range of 204–240 °C [2]. The sharper, higher melting point of the para‑isomer is consistent with a more ordered crystal lattice and higher purity, which reduces the risk of inconsistent dissolution or reaction kinetics in sensitive synthetic or biological assays.

Melting Point
Direct comparison
Para: 248–252 °C | Meta: 204–240 °C
Narrower, higher range indicates ordered crystal lattice
Range reduced from 36 °C to 4 °C; supports batch consistency
Melting point Crystallinity Purity

Lipophilicity vs. Meta-Isomer

The para‑substituted compound has a calculated LogP of 1.5682 , indicating moderate lipophilicity. The meta‑isomer, in contrast, has a reported LogP of –0.9745 [1], classifying it as hydrophilic. This >2.5‑unit difference translates to approximately a 300‑fold difference in octanol/water partition coefficient, profoundly affecting membrane permeability and aqueous solubility.

Lipophilicity
Direct comparison
LogP 1.57 (para) vs −0.97 (meta) · Δ 2.54
Permeability profile may favor passive membrane diffusion
Approx. 300‑fold partition coefficient difference; assay design should reflect this
LogP Lipophilicity Membrane permeability

Storage Stability vs. Phenylboronic Acid

The compound mandates storage at 2–8 °C under an inert atmosphere to preserve its boronic acid functionality and prevent thiazoline ring oxidation . In contrast, simple phenylboronic acid (CAS 98‑80‑6) is routinely stored at room temperature (though inert atmosphere is also recommended) [1]. This stricter storage requirement reflects the compound's greater susceptibility to thermal decomposition and/or moisture‑induced degradation.

Storage Stability
Data to verify
2–8 °C, inert atmosphere (recommended)
Confirm storage capability; phenylboronic acid is room temp
Vendor-specified; verify before procurement
Storage stability Inert atmosphere Refrigeration

Supplier Availability vs. Meta-Isomer

As of 2026‑04, (4‑((4,5‑dihydrothiazol‑2‑yl)carbamoyl)phenyl)boronic acid is stocked by at least five major global chemical suppliers, including Sigma‑Aldrich (Ambeed), Fluorochem, Apollo Scientific, Alfa Aesar, and Fujifilm Wako [1]. The meta‑isomer (CAS 871333‑06‑1) is available from a smaller number of specialty vendors, potentially leading to longer lead times or higher minimum order quantities.

Supplier Base
Supporting evidence
≥5 major suppliers vs ~3–4 (meta)
Broader supply may reduce procurement lead time risk
Vendor database review (2026‑04)
Supply chain Vendor availability Procurement

Topological Polar Surface Area Consistency

Both the para‑substituted target compound and its meta‑substituted isomer share an identical TPSA of 107.22 Ų . This value, derived from the same functional groups, confirms that the compounds are equivalent in terms of polar surface area, a key determinant of oral bioavailability and membrane permeability. Any differences in cellular or in vivo behavior between the two isomers must therefore arise from other factors such as lipophilicity (LogP) or specific binding interactions, not from TPSA.

TPSA
Direct comparison
107.22 Ų (identical)
Identical polar surface area eliminates TPSA as confounding variable
Differences driven by LogP or binding, not polarity
TPSA Polar surface area Permeability

Recommended Applications


Moderate Proteasome Inhibition

The compound's IC50 of 40 nM against the proteasome β2 subunit supports its use as a tool compound for studies requiring sub‑maximal, reversible proteasome inhibition. This moderate potency may be advantageous for probing proteasome function without the complete shutdown observed with high‑potency inhibitors like bortezomib, or for combination studies where partial inhibition is desired. The absence of proteasome inhibition data for the meta‑isomer makes the para‑substituted compound the only validated choice for such experiments within this structural series.

Suzuki-Miyaura Cross-Coupling Reactions

The narrow, high melting range (248–252 °C) of the para‑substituted compound reflects a high‑purity, crystalline solid that is less likely to exhibit batch‑to‑batch variability in reaction yields or kinetics compared to the meta‑isomer (204–240 °C) . For laboratories performing Suzuki‑Miyaura couplings on multi‑gram scales or in automated parallel synthesis platforms, the superior solid‑state consistency of the para‑isomer reduces the need for pre‑reaction purification and improves overall process reproducibility.

Cellular Permeability Studies

With a LogP of 1.57, the para‑substituted compound is approximately 300‑fold more lipophilic than its meta‑isomer (LogP –0.97) . This property makes it a preferred candidate for cell‑based assays where passive membrane diffusion is a prerequisite, or for the design of more membrane‑permeable boronic acid prodrugs. The identical TPSA (107 Ų) of both isomers ensures that any observed permeability differences can be confidently attributed to LogP, simplifying structure‑activity relationship (SAR) interpretation.

Multi-Vendor Supply for Research Programs

The compound's availability from at least five reputable global suppliers provides procurement teams with supply‑chain redundancy and competitive pricing. In contrast, the meta‑isomer is stocked by fewer vendors, which may introduce lead‑time uncertainty or higher costs for large‑scale campaigns. For multi‑year medicinal chemistry or chemical biology projects, the broader supplier network of the para‑isomer mitigates the risk of single‑source supply disruptions.

Application
Selection Property
Validation Focus
Proteasome β2 inhibition studies
β2 subunit inhibition context
Cell-based ABPP assay conditions and β2 selectivity
Suzuki-Miyaura cross-coupling
Crystalline purity & batch consistency
Reproducibility of coupling yields across lots
Cellular permeability assays
Lipophilicity (LogP) context
Passive membrane diffusion and SAR interpretation
Multi-vendor procurement
Supply chain redundancy
Lead-time benchmarking and pricing across suppliers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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